5-Isopropoxy-1H-indazole can be classified as a heterocyclic organic compound. Its molecular formula is , indicating it contains carbon, hydrogen, nitrogen, and oxygen atoms. The compound can be sourced through synthetic methods that involve the manipulation of indazole derivatives.
The synthesis of 5-Isopropoxy-1H-indazole can be achieved through several methods:
The molecular structure of 5-Isopropoxy-1H-indazole consists of an indazole core with an isopropoxy substituent at the 5-position. The structural representation can be denoted as follows:
The structural formula can be represented as:
5-Isopropoxy-1H-indazole can participate in various chemical reactions that are characteristic of indazoles:
The mechanism of action for compounds like 5-Isopropoxy-1H-indazole often involves their interaction with biological targets such as enzymes or receptors. For instance, indazoles have shown potential as inhibitors for various kinases due to their ability to mimic ATP binding .
In studies, 5-Isopropoxy-1H-indazole has demonstrated cytotoxic effects against cancer cell lines, suggesting its role in disrupting cellular signaling pathways critical for cancer cell survival and proliferation.
The physical properties of 5-Isopropoxy-1H-indazole include:
Chemical properties include reactivity patterns typical for indazoles, such as susceptibility to oxidation and reduction processes.
5-Isopropoxy-1H-indazole has potential applications in medicinal chemistry, particularly in drug design targeting cancer therapies due to its biological activity profile. Additionally, it may serve as a scaffold for developing new pharmaceuticals aimed at various diseases involving kinase dysregulation.
Research continues into optimizing its synthesis and evaluating its pharmacological properties to enhance its efficacy and safety profile for clinical applications.
The construction of the indazole nucleus is a critical step in synthesizing 5-isopropoxy-1H-indazole. Two principal methodologies dominate this process: heterogeneous single-atom catalysis and nitration-reduction-cyclization sequences. Platinum single-atom catalysts (Pt-SACs) immobilized on aluminum oxide supports enable cyclization of ortho-substituted arylhydrazines under mild conditions (80–100°C), achieving >85% regioselectivity for the 1H-tautomer due to minimized steric strain in the transition state [1]. This method tolerates alkoxy precursors, allowing direct incorporation of isopropoxy groups during substrate synthesis.
Alternatively, Chinese Patent CN107805221A details a three-step sequence starting from 4-isopropoxy-2-nitrobenzaldehyde:
Table 1: Comparative Analysis of Indazole Core Formation Methods
| Method | Conditions | Yield (%) | Regioselectivity (1H:2H) | Functional Group Tolerance |
|---|---|---|---|---|
| Pt Single-Atom Catalysis | 80-100°C, 6-8 h | 82-88 | >20:1 | High (halogens, alkoxy, nitro) |
| Nitration-Reduction-Cyclization | Stepwise, 12-16 h total | 70-75 | 15:1 | Moderate (sensitive to strong acids) |
| Microwave-Assisted Cyclization | 150°C, 20 min, sealed vessel | 76-82 | >18:1 | High |
Introducing the isopropoxy group at the C5 position requires precise control to avoid O-alkylation of the indazole NH. Key strategies include:
Base selection critically influences regioselectivity:
Table 2: Solvent and Base Impact on Isopropoxylation Efficiency
| Base | Solvent | Temperature (°C) | Reaction Time (h) | 5-Isopropoxy Yield (%) | N-Alkylated Byproduct (%) |
|---|---|---|---|---|---|
| Cs₂CO₃ | DMF | 80 | 4 | 88 | 2 |
| K₂CO₃ | Toluene/H₂O | 90 | 6 | 82 | 5 |
| NaOH | EtOH/H₂O | 70 | 8 | 68 | 22 |
| K₂CO₃ (PTC) | Toluene/H₂O | 85 | 5 | 91 | 3 |
5-Isopropoxy-1H-indazole serves as a versatile scaffold for diversification via Pd-catalyzed reactions. Key advancements include:
Table 3: Palladium-Catalyzed Functionalization Reactions of Halogenated Intermediates
| Reaction Type | Catalyst System | Substrate | Coupling Partner | Yield (%) | Application Example |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | 6-Bromo-5-isopropoxy-1H-indazole | 4-Cyanophenylboronic acid | 85 | Kinase inhibitor intermediates |
| Buchwald-Hartwig | Pd₂(dba)₃/XantPhos, NaO* t*Bu | 4-Bromo-5-isopropoxy-1H-indazole | N-methylpiperazine | 92 | Serotonin receptor antagonists |
| Sequential Coupling | Pd(dppf)Cl₂, then Pd(OAc)₂/SPhos | 4,6-Dibromo-5-isopropoxy-1H-indazole | (1) Phenylboronic acid, (2) morpholine | 78 (overall) | PET tracer precursors (e.g., FIPM) [8] |
Translating batch processes to continuous flow systems enhances the manufacturability of 5-isopropoxy-1H-indazole:
Critical flow parameters:
CAS No.: 13836-70-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 108890-18-2
CAS No.: 371971-10-7